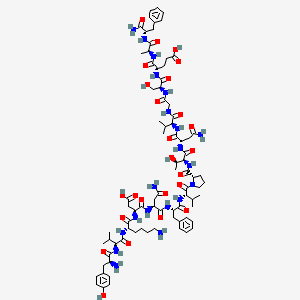
(R)-quinuclidin-3-amine hydrochloride
Vue d'ensemble
Description
Quinuclidine is a nitrogenous bicyclic compound that is structurally similar to tropane . The “®” prefix indicates that this is the R-enantiomer of quinuclidin-3-amine. Hydrochloride refers to the presence of a hydrochloride group, which is often added to improve the solubility of organic compounds .
Molecular Structure Analysis
The molecular structure of “®-quinuclidin-3-amine hydrochloride” would likely consist of a bicyclic quinuclidine core with an amine group at the 3-position. The “R” configuration would affect the spatial arrangement of these groups .
Chemical Reactions Analysis
Quinuclidines, in general, can participate in a variety of chemical reactions, including substitutions and ring-opening reactions . The presence of the amine group can also enable reactions such as acylation and the formation of amide bonds.
Physical And Chemical Properties Analysis
As a hydrochloride salt, “®-quinuclidin-3-amine hydrochloride” would likely be a solid at room temperature and highly soluble in water . The exact physical and chemical properties would depend on factors such as the crystal structure and the presence of any additional functional groups .
Applications De Recherche Scientifique
Synthesis and Resolution Processes
The compound has been employed in the synthesis and resolution of R-3-quinuclidinol, showcasing its importance in producing optically active intermediates for pharmaceutical applications. The resolution process involves using D-(+)-Dibenzoyltartaric acid as a resolution agent, highlighting its role in producing high-purity chiral compounds (Zeng Peng, 2009).
Advanced Material Synthesis
It serves as a precursor in the synthesis of fused and spiro quinuclidine and its C-nucleosides, indicating its versatility as an intermediate for constructing complex nitrogen heterocycles. This application is critical for developing materials with potential electronic, optical, or medicinal uses (W. Hamama, H. Zoorob, O. M. A. El‐Magid, 2011).
Enzymatic Reduction and Enantioselectivity
Enzymatic reduction of 3-quinuclidinone to (R)-3-quinuclidinol using 3-quinuclidinone reductase AtQR from Agrobacterium tumefaciens showcases the high substrate-binding affinity and enantioselectivity of this biological process. The structural basis for this selectivity has been explored, providing insights into the development of biocatalytic processes for chiral alcohol production (F. Hou et al., 2014).
Catalysis in Organic Synthesis
In organic synthesis, its derivatives have shown to catalyze the Baylis-Hillman reaction efficiently, demonstrating a correlation between the basicity of the base and reactivity. This finding has led to the discovery of quinuclidine as an optimum catalyst, offering a pathway to substantially enhance the scope of substrates for this important carbon-carbon bond-forming reaction (V. Aggarwal, I. Emme, S. Fulford, 2003).
Quantum Dots and Nanotechnology
The compound is utilized in the synthesis of quantum dots, where tertiary amine quinuclidine-capped cadmium selenide quantum dots have been synthesized. This application in nanotechnology underscores the role of quinuclidine derivatives in modifying the surface properties of quantum dots, which is crucial for their stability and performance in electronic and photonic devices (J. Obliosca et al., 2012).
Safety And Hazards
Orientations Futures
The future directions for research on “®-quinuclidin-3-amine hydrochloride” would likely depend on its biological activity and potential therapeutic applications. For example, if it shows activity against a particular disease target, future research could focus on optimizing its activity, reducing its toxicity, and testing it in preclinical and clinical trials .
Propriétés
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAKFKRESWHJHB-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669537 | |
| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-quinuclidin-3-amine hydrochloride | |
CAS RN |
123536-14-1, 137661-31-5 | |
| Record name | (R)-(+)-3-Aminoquinuclidine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123536-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-amine, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137661-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)



![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)






![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)